molecular formula C8H18O2 B15361938 2,2-Dimethoxyhexane CAS No. 98944-43-5

2,2-Dimethoxyhexane

Cat. No.: B15361938
CAS No.: 98944-43-5
M. Wt: 146.23 g/mol
InChI Key: ODSPNHGNZACTDA-UHFFFAOYSA-N
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Description

2,2-Dimethoxyhexane is an organic compound with the molecular formula C8H18O2. It is a derivative of hexane where two methoxy groups (-OCH3) are attached to the second carbon atom of the hexane chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyhexane can be synthesized through several methods, including the Williamson ether synthesis. In this method, 2-bromohexane reacts with sodium methoxide (NaOCH3) to form this compound. The reaction typically occurs under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxyhexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or tosylates, under appropriate conditions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Substituted hexanes.

Scientific Research Applications

2,2-Dimethoxyhexane is widely used in scientific research due to its versatility and unique properties. It is employed in organic synthesis, as a solvent, and in the development of new chemical processes. In biology, it is used as a reagent in various biochemical assays. In medicine, it serves as a precursor for the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers and other chemical products.

Mechanism of Action

2,2-Dimethoxyhexane is similar to other compounds such as 2,2-dimethylhexane and various ethers. its unique structure and properties set it apart from these compounds. For example, 2,2-dimethylhexane lacks the methoxy groups, which significantly affects its reactivity and applications.

Comparison with Similar Compounds

  • 2,2-Dimethylhexane

  • Diethyl ether

  • Methyl tert-butyl ether (MTBE)

  • Ethyl tert-butyl ether (ETBE)

Properties

CAS No.

98944-43-5

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2-dimethoxyhexane

InChI

InChI=1S/C8H18O2/c1-5-6-7-8(2,9-3)10-4/h5-7H2,1-4H3

InChI Key

ODSPNHGNZACTDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(OC)OC

Origin of Product

United States

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